molecular formula C5H5ClN4O2S B1601926 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine CAS No. 38136-96-8

6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine

Cat. No. B1601926
CAS RN: 38136-96-8
M. Wt: 220.64 g/mol
InChI Key: PGVATALNXUVGED-UHFFFAOYSA-N
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Patent
US08629142B2

Procedure details

To a solution of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine (327 mg, 1.36 mmol) in THF (5.4 mL) at −10° C. was added Et3N (474 μL, 3.40 mmol) followed by a solution of NH3 (2.0 M in MeOH, 750 μL, 1.5 mmol). The mixture was stirred while warming to 0° C. for 1.5 h (LC/MS indicated consumption of starting materials). The reaction mixture was taken forward without work-up.
Quantity
327 mg
Type
reactant
Reaction Step One
Name
Quantity
474 μL
Type
reactant
Reaction Step One
Name
Quantity
5.4 mL
Type
solvent
Reaction Step One
Name
Quantity
750 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6](Cl)[N:5]=[C:4]([S:12][CH3:13])[N:3]=1.CC[N:16](CC)CC.N>C1COCC1>[NH2:16][C:6]1[C:7]([N+:8]([O-:10])=[O:9])=[C:2]([Cl:1])[N:3]=[C:4]([S:12][CH3:13])[N:5]=1

Inputs

Step One
Name
Quantity
327 mg
Type
reactant
Smiles
ClC1=NC(=NC(=C1[N+](=O)[O-])Cl)SC
Name
Quantity
474 μL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
5.4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
750 μL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(LC/MS indicated consumption of starting materials)

Outcomes

Product
Name
Type
Smiles
NC1=NC(=NC(=C1[N+](=O)[O-])Cl)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.